molecular formula C9H8BrNS B1614255 4-Bromo-3,5-dimethylphenylisothiocyanate CAS No. 948294-41-5

4-Bromo-3,5-dimethylphenylisothiocyanate

Cat. No.: B1614255
CAS No.: 948294-41-5
M. Wt: 242.14 g/mol
InChI Key: GVFMRSLXWNBVNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylphenylisothiocyanate typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylphenylisothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Addition Reactions: Amines or alcohols can react with the isothiocyanate group under ambient conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides or nitriles.

    Addition Reactions: Products include thiourea derivatives or carbamates.

Scientific Research Applications

4-Bromo-3,5-dimethylphenylisothiocyanate is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or thiols. This reactivity is exploited in various chemical reactions to form stable thiourea or carbamate derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenylamine: The precursor to 4-Bromo-3,5-dimethylphenylisothiocyanate.

    3,5-Dimethylphenylisothiocyanate: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-3,5-dimethylphenylisothiocyanate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the isothiocyanate group, which confer distinct reactivity and make it valuable in specific research applications .

Properties

IUPAC Name

2-bromo-5-isothiocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-6-3-8(11-5-12)4-7(2)9(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFMRSLXWNBVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650261
Record name 2-Bromo-5-isothiocyanato-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-41-5
Record name 2-Bromo-5-isothiocyanato-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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